2-Naphthalenol, 5,6-dihydro-3,8-dimethyl-5-(1-methylethyl)-, (5S)-

Description

Chemical Identity and Classification

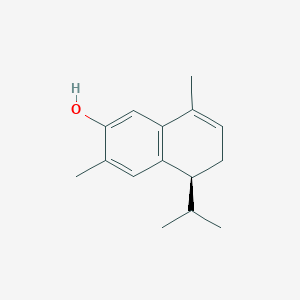

2-Naphthalenol, 5,6-dihydro-3,8-dimethyl-5-(1-methylethyl)-, (5S)- (CAS: 72943-94-3) is a sesquiterpenoid belonging to the class of prenol lipids. Its molecular formula, C₁₅H₂₀O , corresponds to a molar mass of 216.32 g/mol . The compound is classified under the broader category of sesquiterpenoids, which are derived from three isoprene units (C₁₅) and often feature complex cyclic frameworks. Key physicochemical properties include a topological polar surface area (TPSA) of 20.20 Ų , an XLogP value of 4.10 , and a rotatable bond count of 1 , indicating moderate hydrophobicity and structural rigidity.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀O |

| Molecular Weight | 216.32 g/mol |

| TPSA | 20.20 Ų |

| XLogP | 4.10 |

| Rotatable Bonds | 1 |

Structural Characteristics and IUPAC Terminology

The IUPAC name, (5S)-3,8-dimethyl-5-propan-2-yl-5,6-dihydronaphthalen-2-ol , precisely defines its structure. The compound features a naphthalene core with two fused benzene rings, partially saturated at the 5,6-positions. Substituents include methyl groups at C3 and C8, an isopropyl group at C5, and a hydroxyl group at C2. The stereochemistry at C5 is specified as S-configuration , critical for its biological interactions.

The SMILES notation (canonical: CC1=CCC(C2=C1C=C(C(=C2)C)O)C(C)C) and InChIKey (YZHICMXANUYYLB-LBPRGKRZSA-N) further encode its structural topology. The bicyclic framework positions the hydroxyl group para to the isopropyl substituent, creating a sterically hindered environment that influences reactivity.

Relationship to Hydroxycalamenene Derivatives

This compound is structurally related to hydroxycalamenene (C₁₅H₂₂O), a sesquiterpenoid with a fully aromatic naphthalene system and hydroxylation at C1. Key differences include:

- Saturation : The target compound is partially hydrogenated at C5–C6, whereas hydroxycalamenene retains full aromaticity.

- Substituent Positioning : Hydroxycalamenene features hydroxylation at C1, contrasting with the C2 hydroxyl group in the subject compound.

These structural variations arise from divergent biosynthetic pathways. For instance, hydroxycalamenene derivatives are often products of oxidative tailing in plant terpenoid biosynthesis, while the partial saturation in 2-naphthalenol derivatives suggests enzymatic reduction steps.

Historical Context in Sesquiterpenoid Research

Sesquiterpenoids have been studied since the early 20th century for their ecological roles and pharmacological potential. The isolation of 2-naphthalenol derivatives, including this compound, was first reported in Heterotheca inuloides (Asteraceae), a plant used in traditional medicine. Its discovery expanded the known diversity of cadinane-type sesquiterpenes , which are characterized by a bicyclic骨架 fused with a gem-dimethyl group.

Advances in ring-closing metathesis (RCM) and spectroscopic techniques in the 2000s enabled the synthesis and stereochemical resolution of such compounds. For example, RCM was employed to construct the trisubstituted double bond in calamenene derivatives, demonstrating the compound's synthetic accessibility. Modern studies highlight its role as a precursor in the biosynthesis of antimicrobial and cytotoxic agents, aligning with broader interest in sesquiterpenoid bioactivity.

Table 2: Key Historical Milestones

| Year | Development | Significance |

|---|---|---|

| 1980s | Isolation from Heterotheca inuloides | First natural source identification |

| 2000s | Application of RCM in synthesis | Enabled stereocontrolled production |

| 2020s | Bioactivity studies | Linked to antimicrobial properties |

Properties

IUPAC Name |

(5S)-3,8-dimethyl-5-propan-2-yl-5,6-dihydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-9(2)12-6-5-10(3)13-8-15(16)11(4)7-14(12)13/h5,7-9,12,16H,6H2,1-4H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHICMXANUYYLB-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C2=C1C=C(C(=C2)C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H](C2=C1C=C(C(=C2)C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436905 | |

| Record name | (5S)-3,8-dimethyl-5-propan-2-yl-5,6-dihydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72943-94-3 | |

| Record name | (5S)-3,8-dimethyl-5-propan-2-yl-5,6-dihydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonation and Neutralization

Naphthalene is first sulfonated using concentrated sulfuric acid at 160–165°C to produce sodium β-naphthalenesulfonate. Subsequent neutralization with sodium hydroxide yields the sulfonate salt, which is then subjected to hydrolysis under elevated temperatures (120–135°C) to form 2-naphthol. For the target molecule, methyl and isopropyl groups are introduced via Friedel-Crafts alkylation prior to sulfonation. This step demands precise control over reaction conditions to avoid over-alkylation and byproduct formation.

Modern Catalytic and Extraction Methods

Solvent Extraction Optimization

A patented method utilizing alkyl tertiary amine-kerosene mixtures as extractants significantly enhances the recovery of sodium β-naphthalenesulfonate from neutralized mother liquor. Key parameters include:

| Parameter | Optimal Range | Impact on Yield/COD |

|---|---|---|

| Extraction pH | 0.5–3.0 | Maximizes sulfonate solubility |

| Extractant ratio (v/v) | 1:0.1–1 (amine:kerosene) | Balances selectivity and efficiency |

| Temperature | 70–95°C (reverse extraction) | Improves phase separation |

This method increases sulfonate yield by 10% and reduces wastewater COD by 90% compared to traditional distillation.

Two-Base Extraction for Purification

Adapted from benzoic acid and 2-naphthol isolation protocols, a two-step extraction process separates the target compound from reaction byproducts:

-

Basic Extraction : Sodium bicarbonate (10% aqueous) selectively extracts acidic impurities, leaving the neutral naphthalenol derivative in the organic phase.

-

Alkaline Extraction : Cold sodium hydroxide (10% aqueous) solubilizes phenolic compounds, which are later acidified to precipitate high-purity product.

Industrial-Scale Production

Continuous Flow Reactors

Industrial patents emphasize the use of continuous flow systems to enhance reaction control and scalability. By maintaining precise temperature (120–135°C) and pressure profiles, these systems mitigate decomposition risks while improving throughput.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenol, 5,6-dihydro-3,8-dimethyl-5-(1-methylethyl)-, (5S)- can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an anhydrous solvent.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Naphthalenol, 5,6-dihydro-3,8-dimethyl-5-(1-methylethyl)-, (5S)- has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: It may be used in studies related to enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Naphthalenol, 5,6-dihydro-3,8-dimethyl-5-(1-methylethyl)-, (5S)- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

A comparative analysis of key structural analogues is summarized below:

Key Structural Differences

- Ring Saturation: The target compound’s 5,6-dihydro structure distinguishes it from fully hydrogenated analogues like hinokienol (octahydro) or 5-hydroxycalamenene (tetrahydro). Partial saturation may influence membrane permeability and metabolic stability .

- Functional Groups : Eremolongine D (triol) and the acetate derivative (ester) demonstrate how hydroxylation or esterification modifies polarity and bioavailability. The target compound’s single hydroxyl group balances lipophilicity and hydrogen-bonding capacity .

- Stereochemistry : The (5S) configuration in the target compound contrasts with (5R) isomers seen in menthol derivatives, which exhibit stereoselective effects on membrane microviscosity .

Pharmacological and Functional Comparisons

- Antimicrobial Potential: While the target compound lacks explicit bioactivity data, structurally related pyrrole derivatives (e.g., 2β-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1'-methylethyl pentanoate) from Datura metel exhibit antifungal activity (MIC: 87.5 µg/ml), suggesting that methyl/isopropyl substituents may enhance interactions with microbial proteins .

- Antiviral Activity: Diastereomeric nucleosides (e.g., 5-ethyl-5-iodo-6-methoxy-5,6-dihydro-2'-deoxyuridine) show 2–8-fold greater potency against HSV-1/2 than EDU, highlighting the importance of stereochemistry and substituent placement in antiviral design.

- Lipid Interactions: Monoterpenes like menthol and carvone demonstrate stereoselective effects on lipid bilayer curvature and microviscosity, suggesting that the target compound’s isopropyl and methyl groups may similarly modulate membrane dynamics .

Biological Activity

2-Naphthalenol, 5,6-dihydro-3,8-dimethyl-5-(1-methylethyl)-, (5S)-, also known as cis-5,6,7,8-tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C15H22O

- Molecular Weight : 218.33 g/mol

- IUPAC Name : (5S,8S)-3,8-dimethyl-5-propan-2-yl-5,6,7,8-tetrahydronaphthalen-2-ol

- CAS Number : 24406-03-9

Synthesis

The synthesis of cis-5,6,7,8-tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol typically involves several key steps:

- Hydrogenation : Conversion of a naphthalene derivative to introduce the tetrahydro structure.

- Alkylation : Introduction of the isopropyl group via Friedel-Crafts alkylation.

- Methylation : Adding methyl groups at the 3 and 8 positions using methylating agents.

- Hydroxylation : Selective introduction of the hydroxyl group at the 2-position through hydroxylation reactions.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that compounds similar to cis-5,6,7,8-tetrahydro-3,8-dimethyl-5-(1-methylethyl)-2-naphthalenol possess antimicrobial properties. For instance:

- In vitro studies demonstrated that naphthalene derivatives can inhibit the growth of several bacterial strains .

Anti-inflammatory Effects

Cis-naphthol compounds have been investigated for their anti-inflammatory properties:

- Mechanism of Action : It is suggested that these compounds may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in inflammation.

Case Studies and Research Findings

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| cis-5,6,7,8-Tetrahydro-2-naphthalenol | Lacks methyl and isopropyl groups | Reduced activity compared to target compound |

| 3,8-Dimethyl-2-naphthalenol | No tetrahydro structure | Different reactivity and applications |

| 5-Isopropyl-2-naphthalenol | Similar structure without tetrahydro and additional methyl groups | Varies in biological effects |

Q & A

Basic: What synthetic methodologies are optimal for producing enantiomerically pure (5S)-2-naphthalenol derivatives?

To achieve stereochemical purity, asymmetric catalysis or chiral auxiliary-mediated synthesis is recommended. For example, stereoselective hydrogenation of naphthalene precursors using palladium catalysts with chiral ligands (e.g., BINAP) can enforce the (5S) configuration . Purification via preparative HPLC with chiral stationary phases (e.g., amylose-based columns) ensures enantiomeric excess >98%. Validate purity using polarimetry and chiral GC-MS .

Basic: How can structural ambiguities in this compound’s fused-ring system be resolved experimentally?

Combine X-ray crystallography for absolute configuration determination with 2D NMR (COSY, HSQC, HMBC) to assign proton and carbon environments. For example, NOESY correlations between H-5 and H-6 confirm the dihydro region’s spatial arrangement. Computational methods like DFT geometry optimization can cross-validate bond angles and torsional strain .

Advanced: What computational strategies are suitable for modeling the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level effectively predicts frontier molecular orbitals (HOMO-LUMO gaps) and reactive sites. Solvent effects (e.g., PCM model for polar aprotic solvents) refine predictions for nucleophilic/electrophilic behavior. Compare results with experimental UV-Vis and cyclic voltammetry data to validate computational models .

Basic: What in vitro assays are appropriate for preliminary screening of biological activity?

Use cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. For antioxidant potential, employ DPPH radical scavenging assays. Dose-response curves (0.1–100 µM) with triplicate measurements ensure reproducibility. Include positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidants) .

Advanced: How can environmental persistence and degradation pathways be studied for this compound?

Conduct OECD 301B (Ready Biodegradability) tests under aerobic conditions. Use LC-HRMS to identify degradation products, and apply QSAR models to predict eco-toxicity. Compare hydrolysis rates at varying pH (3–9) and temperatures (25–50°C) to assess stability. Sediment-water partitioning coefficients (log Kd) quantify environmental mobility .

Advanced: How should contradictory data on the compound’s regioselectivity in substitution reactions be addressed?

Contradictions may arise from solvent polarity or catalyst choice. Perform kinetic studies (e.g., time-resolved NMR) under controlled conditions (THF vs. DMF, Pd vs. Cu catalysts). Use Hammett plots to correlate substituent effects with reaction rates. Multi-variable DOE (Design of Experiments) isolates critical factors .

Advanced: What chromatographic methods resolve chiral impurities in scaled-up synthesis?

Chiral SFC (Supercritical Fluid Chromatography) with cellulose tris(3,5-dimethylphenylcarbamate) columns achieves baseline separation. Optimize mobile phase (CO2/methanol with 0.1% TFA) and backpressure (120–150 bar). Validate with mass-directed fraction collection and offline CD spectroscopy .

Advanced: What mechanistic insights can be gained from kinetic isotope effects (KIEs) in oxidation reactions?

Deuterium labeling at the 5-isopropyl group reveals primary KIEs (kH/kD > 2) if C-H bond cleavage is rate-limiting. Use <sup>18</sup>O labeling in peroxide-mediated oxidations to track oxygen incorporation. Combine with Eyring analysis (ΔH‡, ΔS‡) to distinguish radical vs. ionic pathways .

Basic: What experimental setups are recommended for studying oxidative stability under ambient conditions?

Use accelerated oxidation tests (40°C, 75% RH) with periodic sampling. Monitor peroxide formation via iodometric titration and carbonyl content via DNPH derivatization. Compare argon vs. air atmospheres using TGA-DSC to quantify oxidative decomposition thresholds .

Advanced: How can synergistic effects with co-administered bioactive agents be systematically evaluated?

Apply Chou-Talalay combination index (CI) analysis in isobolograms. Use high-throughput screening (e.g., 384-well plates) with fixed molar ratios (1:1 to 1:10). Synergy (CI < 1) is confirmed via Bliss independence or Loewe additivity models. Proteomics (e.g., SILAC) identifies pathway crosstalk .

Methodological Notes

- Data Validation : Cross-reference spectroscopic (NMR, IR) and computational (DFT) data to resolve structural ambiguities .

- Contradiction Management : Replicate experiments under standardized conditions (IUPAC guidelines) and apply statistical rigor (ANOVA, p < 0.05) .

- Ethical Compliance : Adhere to OECD guidelines for toxicity testing and minimize solvent waste via green chemistry principles (e.g., solvent recycling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.